N2-Isobutyrylguanosine
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Overview
Description
N-Isobutyrylguanosine is a synthetic nucleoside analog with the molecular formula C₁₄H₁₉N₅O₆ It is derived from guanosine, a nucleoside that is a fundamental building block of ribonucleic acid (RNA)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyrylguanosine typically involves the acylation of guanosine with isobutyryl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the N-isobutyryl derivative. The general reaction scheme is as follows:
- Dissolve guanosine in an appropriate solvent, such as dimethylformamide (DMF).
- Add pyridine to the solution to act as a base.
- Slowly add isobutyryl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours at room temperature.
- Purify the product using column chromatography or recrystallization techniques.
Industrial Production Methods: Industrial production of N-Isobutyrylguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
- Use of high-purity reagents and solvents.
- Efficient mixing and temperature control to ensure consistent reaction conditions.
- Implementation of purification steps, such as crystallization and filtration, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Isobutyrylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert N-Isobutyrylguanosine into reduced forms with different chemical properties.
Substitution: The isobutyryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
- Oxidized derivatives with altered electronic properties.
- Reduced forms with different functional groups.
- Substituted products with various functional groups replacing the isobutyryl group.
Scientific Research Applications
N-Isobutyrylguanosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of oligoribonucleotides and other nucleic acid derivatives.
Biology: Employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of nucleic acid-based materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Isobutyrylguanosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism. The compound targets specific enzymes involved in nucleic acid synthesis and degradation, leading to the inhibition of viral replication or cancer cell proliferation. Key molecular targets include:
RNA polymerase: Inhibition of RNA polymerase activity, leading to reduced RNA synthesis.
Ribonuclease: Interference with ribonuclease activity, affecting RNA degradation pathways.
Comparison with Similar Compounds
N-Isobutyrylguanosine can be compared with other nucleoside analogs, such as:
N-Acetylguanosine: Similar in structure but with an acetyl group instead of an isobutyryl group.
N-Benzoylguanosine: Contains a benzoyl group, leading to different chemical properties and applications.
N-Formylguanosine: Features a formyl group, which affects its reactivity and biological activity.
Uniqueness: N-Isobutyrylguanosine is unique due to its specific isobutyryl modification, which imparts distinct chemical properties and potential applications. Its ability to interfere with nucleic acid metabolism makes it a valuable tool in scientific research and therapeutic development.
Properties
Molecular Formula |
C14H19N5O6 |
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Molecular Weight |
353.33 g/mol |
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24) |
InChI Key |
OXTYJSXVUGJSGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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